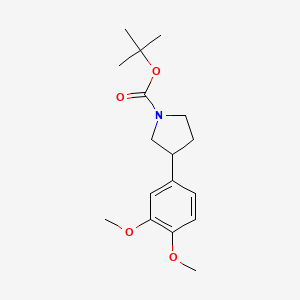
2-Isothiocyanato-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-4-methoxypyridine is an organic compound with the molecular formula C7H6N2OS It is a derivative of pyridine, where the 2-position is substituted with an isothiocyanate group (-N=C=S) and the 4-position with a methoxy group (-OCH3)
准备方法
Synthetic Routes and Reaction Conditions
2-Isothiocyanato-4-methoxypyridine can be synthesized through a one-pot process from its corresponding amine. The method involves the desulfurization of a dithiocarbamate salt, which is generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is mediated by aqueous iron (III) chloride . Another method involves the reaction of the corresponding amine with thiophosgene or its analogs .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above, with optimizations for scale-up. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for highly electron-deficient substrates .
化学反应分析
Types of Reactions
2-Isothiocyanato-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and substituted pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Isothiocyanato-4-methoxypyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Isothiocyanato-4-methoxypyridine involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can modulate various molecular targets and pathways, including the activation of transcription factors and signaling pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
- 2-Isothiocyanato-4-methoxypyridine N-oxide
- 2-Isothiocyanato-4-pyridone
- Phenyl isothiocyanate
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity. Compared to other isothiocyanates, it offers a unique combination of electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
2-isothiocyanato-4-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-2-3-8-7(4-6)9-5-11/h2-4H,1H3 |
InChI 键 |
LYSHRGOCAJMBPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)



![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
